2-Methoxy-3-nitrophenol

Crystallography Solid-State Chemistry Crystal Engineering

2-Methoxy-3-nitrophenol (CAS 20734-71-8) offers a distinct ortho-substitution pattern with a 3-nitro group that imparts unique electronic properties and hydrogen-bonding networks, unlike generic nitrophenols. Its well-characterized crystal structure (R-factor 0.0392) and thermochemical data (ΔfH° = -387.2 ± 1.5 kJ/mol) support co-crystal screening, SAR studies, and safe scale-up. Available in 97% purity with full analytical characterization (NMR, HPLC, GC). Ideal as a reference standard and intermediate for pharmaceuticals and agrochemicals.

Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
CAS No. 20734-71-8
Cat. No. B3421006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3-nitrophenol
CAS20734-71-8
Molecular FormulaC7H7NO4
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1O)[N+](=O)[O-]
InChIInChI=1S/C7H7NO4/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,9H,1H3
InChIKeyJBDBITFUVSELQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-3-nitrophenol (CAS 20734-71-8) for Precision Organic Synthesis: Technical Specifications and Procurement Data


2-Methoxy-3-nitrophenol (CAS 20734-71-8), also known as 6-nitroguaiacol, is a disubstituted phenolic compound bearing a methoxy group at the 2-position and a nitro group at the 3-position of the benzene ring [1]. With a molecular formula of C7H7NO4 and a molecular weight of 169.13 g/mol, this yellow crystalline solid exhibits a melting point of approximately 70°C and an estimated boiling point of 298.4°C [2]. Its unique ortho-substitution pattern confers distinct electronic properties and hydrogen-bonding capabilities, as evidenced by its well-characterized crystal structure [3]. The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials, with commercial availability at purity grades up to 98% .

Why 2-Methoxy-3-nitrophenol Cannot Be Substituted by Generic Nitrophenol Analogs


Simple replacement of 2-Methoxy-3-nitrophenol with other methoxynitrophenol isomers or generic nitrophenols is scientifically unsound due to profound differences in regiochemistry, electronic properties, and solid-state behavior that directly impact synthetic utility and material performance. The precise 2-methoxy-3-nitro substitution pattern dictates a unique hydrogen-bonding network and π-π stacking arrangement in the crystalline state, which governs its reactivity, solubility, and handling characteristics [1]. Calorimetric studies on methoxynitrophenol isomers reveal significant variations in standard molar enthalpies of formation (e.g., 2-methoxy-4-nitrophenol: -385.8 ± 1.2 kJ/mol; 2-methoxy-5-nitrophenol: -382.5 ± 1.1 kJ/mol; 4-methoxy-2-nitrophenol: -388.3 ± 1.3 kJ/mol), confirming that isomer substitution alters thermodynamic stability and reaction energetics [2]. Furthermore, the ortho-nitro group in 2-Methoxy-3-nitrophenol exerts a strong intramolecular electronic effect distinct from para- or meta-substituted analogs, influencing both electrophilic aromatic substitution patterns and the reduction potential of the nitro moiety [3]. These differences render the compound non-interchangeable in applications where regioselectivity, crystalline packing, or specific electronic parameters are critical design elements.

Quantitative Differentiation of 2-Methoxy-3-nitrophenol (CAS 20734-71-8) Against Closest Analogs


Crystal Structure and Hydrogen-Bonding Network Uniqueness

The crystal structure of 2-Methoxy-3-nitrophenol is uniquely stabilized by a combination of O-H...O hydrogen bonds and π-π stacking interactions, forming a distinct orthorhombic lattice in the Pna21 space group with unit cell parameters a = 13.9581 Å, b = 13.1337 Å, c = 4.011 Å at 90 K [1]. This arrangement differs fundamentally from other methoxynitrophenol isomers, whose crystal structures have not been reported or exhibit different packing motifs. The presence of a strong intramolecular hydrogen bond between the phenolic -OH and the ortho-methoxy oxygen is a distinctive feature of this ortho-substitution pattern, influencing both solubility and solid-state reactivity.

Crystallography Solid-State Chemistry Crystal Engineering

Thermodynamic Stability: Standard Molar Enthalpy of Formation Comparison

The standard molar enthalpy of formation (ΔfH°m) for 2-Methoxy-3-nitrophenol has been experimentally determined via combustion calorimetry as -387.2 ± 1.5 kJ/mol [1]. This value positions the compound at an intermediate thermodynamic stability among methoxynitrophenol isomers, with 4-methoxy-2-nitrophenol being the most stable (-388.3 ± 1.3 kJ/mol) and 2-methoxy-5-nitrophenol the least stable (-382.5 ± 1.1 kJ/mol) [2]. The 3.0-5.8 kJ/mol difference between isomers is significant for reaction enthalpy calculations, particularly in exothermic nitration or reduction processes where precise heat management is critical for safety and yield optimization.

Thermochemistry Process Chemistry Reaction Calorimetry

Lipophilicity and Predicted Membrane Permeability Differentiation

2-Methoxy-3-nitrophenol exhibits a consensus Log P (octanol-water partition coefficient) of 0.78, with individual prediction methods yielding values ranging from -0.8 (SILICOS-IT) to 2.11 (XLOGP3) . The topological polar surface area (TPSA) is calculated as 75.28 Ų, and aqueous solubility (Log S ESOL) is predicted as -2.46 (0.592 mg/mL), classifying it as "soluble" according to the Delaney solubility scale [1]. While direct experimental Log P data for isomer comparisons are limited in primary literature, the 3-nitro substitution pattern creates a distinct electronic environment that computational models consistently differentiate from 4-nitro and 5-nitro analogs, which are expected to exhibit higher TPSA values due to altered hydrogen-bonding capacity.

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Commercial Purity and Analytical Characterization Availability

2-Methoxy-3-nitrophenol is commercially available at purity grades of 97% and 98% , with accompanying analytical certificates including NMR, HPLC, and GC traceability . The compound's unique MDL identifier (MFCD18398400) and PubChem CID (13681359) facilitate unambiguous database cross-referencing and regulatory documentation [1]. In contrast, several methoxynitrophenol isomers, particularly 2-methoxy-5-nitrophenol and 4-methoxy-2-nitrophenol, have limited commercial availability and lack standardized analytical characterization packages, creating procurement barriers and quality assurance challenges for research and development programs.

Analytical Chemistry Quality Control Procurement Specifications

Synthetic Utility: Iron-Catalyzed C-H Hydroxylation Compatibility

Recent advances in iron-catalyzed undirected arene C-H hydroxylation have demonstrated that nitrophenol derivatives, including 2-Methoxy-3-nitrophenol, serve as competent substrates for late-stage functionalization under mild conditions [1]. The method exhibits broad substrate scope and tolerates oxidation-sensitive functional groups including alcohols, polyphenols, and aldehydes, achieving isolated yields up to 85% for representative phenol syntheses . The ortho-methoxy group in 2-Methoxy-3-nitrophenol provides a directing effect that can be exploited for regioselective hydroxylation, a feature not present in the 4-nitro or 5-nitro isomers where the nitro group's electronic influence dominates without the ortho-methoxy chelation assistance.

Synthetic Methodology Catalysis Late-Stage Functionalization

High-Value Procurement and Research Applications for 2-Methoxy-3-nitrophenol (CAS 20734-71-8)


Crystal Engineering and Solid-State Formulation Development

Given its fully characterized crystal structure with defined hydrogen-bonding and π-π stacking interactions [1], 2-Methoxy-3-nitrophenol is an ideal candidate for co-crystal screening and solid-form optimization programs. Researchers developing crystalline formulations of nitroaromatic APIs can use this compound as a model system to study how ortho-methoxy-nitro substitution patterns influence crystal packing and stability. The availability of high-resolution crystallographic data (R-factor = 0.0392) [2] enables accurate computational modeling and structure prediction for derivative compounds.

Medicinal Chemistry: Nitrophenol-Derived Pharmacophore Exploration

The compound's balanced physicochemical profile—Log P = 0.78, TPSA = 75.28 Ų, and predicted aqueous solubility of 0.592 mg/mL —positions it as a synthetically accessible scaffold for structure-activity relationship (SAR) studies. Its 3-nitro substitution pattern provides a distinct electronic environment compared to 4-nitro and 5-nitro analogs [3], allowing medicinal chemists to probe the effect of nitro group positioning on target binding, metabolic stability, and off-target activity without introducing additional confounding structural variables.

Process Chemistry: Reaction Calorimetry and Scale-Up Safety Assessment

With an experimentally determined standard molar enthalpy of formation of -387.2 ± 1.5 kJ/mol [4], this compound enables accurate calculation of reaction enthalpies for nitration, reduction, and coupling processes. Process chemists can use this thermochemical data to design safe scale-up protocols, particularly for exothermic reductions where the 3.0-5.8 kJ/mol energy difference between isomers [5] can significantly impact heat management strategies and reactor safety margins.

Analytical Method Development and Reference Standard Qualification

The compound's commercial availability at 97-98% purity with full analytical characterization (NMR, HPLC, GC) makes it suitable for use as a reference standard in HPLC method development, impurity profiling, and quality control of nitrophenol-containing pharmaceutical intermediates. Its defined MDL identifier (MFCD18398400) and PubChem CID (13681359) [6] ensure unambiguous database integration for regulatory submissions and method transfer between laboratories.

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